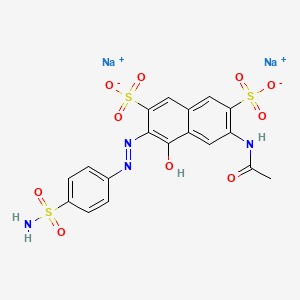

Azosulfamide

説明

特性

CAS番号 |

133-60-8 |

|---|---|

分子式 |

C18H16N4Na2O10S3 |

分子量 |

590.5 g/mol |

IUPAC名 |

sodium 6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C18H16N4O10S3.2Na/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26;;/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32);; |

InChIキー |

JZXJPBSBIAUGOE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O |

外観 |

Solid powder |

他のCAS番号 |

133-60-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

133-60-8 (di-hydrochloride salt) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Azosulfamide; NSC 402615; NSC-402615; NSC402615; Streptozon II; Streptozon S; Disodium Neoprontosil; |

製品の起源 |

United States |

Foundational & Exploratory

The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Azosulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Azosulfamide, and its parent compound Prontosil, marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic age. This technical guide provides an in-depth exploration of the discovery, history, and foundational science of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the seminal experiments, methodologies, and the logical pathways that led to one of the most significant therapeutic breakthroughs of the 20th century.

The Discovery of Prontosil: A Serendipitous Finding

The story of this compound begins with the discovery of Prontosil, a red azo dye, in the early 1930s at the laboratories of IG Farben in Germany. A team led by pathologist Gerhard Domagk, with chemists Josef Klarer and Fritz Mietzsch, was systematically screening synthetic dyes for potential antibacterial properties.[1][2] In 1932, they synthesized a compound, later named Prontosil rubrum, which demonstrated remarkable antibacterial effects in vivo.[3] Domagk's groundbreaking work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939, was first published in his seminal 1935 paper, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections).[4]

A crucial and unexpected finding was that Prontosil was effective in treating bacterial infections in living organisms (in vivo) but showed no antibacterial activity in vitro.[5] This paradox was later resolved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They discovered that Prontosil is a prodrug, meaning it is metabolized within the body into its active, colorless form: sulfanilamide.[2] This discovery was a fundamental leap in understanding drug action and metabolism.

This compound: The Soluble Formulation

This compound, also known as Prontosil Solubile, is the water-soluble sodium salt of a sulfonamide dye closely related to Prontosil.[2] Its enhanced solubility made it more suitable for clinical applications, particularly for administration by injection.

Mechanism of Action: A Competitive Inhibition Pathway

The antibacterial activity of this compound, through its metabolic product sulfanilamide, lies in its ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria.

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfanilamide binds to the enzyme's active site, thereby blocking the production of dihydrofolic acid. This disruption of the folate synthesis pathway ultimately inhibits bacterial growth and replication. Mammalian cells are unaffected because they do not synthesize their own folate and instead obtain it from their diet. This selective toxicity is a cornerstone of the therapeutic success of sulfonamides.

Caption: Mechanism of action of sulfanilamide, the active metabolite of this compound.

Experimental Protocols

Synthesis of Prontosil

The synthesis of Prontosil is a classic example of diazotization followed by an azo coupling reaction.[1][6]

Materials:

-

Sulfanilamide

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

m-Phenylenediamine

-

Sodium acetate trihydrate

-

Sodium bicarbonate

-

Ethanol

-

Water

Procedure:

-

Diazotization of Sulfanilamide:

-

Dissolve sulfanilamide in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature. This reaction forms the diazonium salt of sulfanilamide.

-

-

Preparation of the Coupling Agent:

-

Dissolve m-phenylenediamine in an aqueous solution of sodium acetate trihydrate.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring.

-

Adjust the pH to approximately 8.0 with sodium bicarbonate to facilitate the coupling reaction.

-

The formation of the red azo dye, Prontosil, will be observed as a precipitate.

-

-

Isolation and Purification:

-

Filter the crude Prontosil precipitate using a Buchner funnel.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a hot ethanol-water mixture to obtain purified Prontosil.

-

Caption: Workflow for the synthesis of Prontosil.

Early In Vivo Antibacterial Activity Assays

The initial experiments by Gerhard Domagk that demonstrated the antibacterial efficacy of Prontosil were conducted in mice infected with hemolytic streptococci.

Experimental Model:

-

Animal Model: Mice.[7]

-

Infectious Agent: A virulent strain of hemolytic Streptococcus.[8]

-

Infection Protocol: Mice were infected via intraperitoneal injection with a lethal dose of the bacterial culture.[7]

Treatment Protocol:

-

Test Compound: Prontosil, administered orally or subcutaneously.

-

Control Group: Infected mice that did not receive treatment.

-

Dosage and Timing: In some of the early experiments, a single dose of Prontosil was administered shortly after infection.[7]

Endpoint:

-

Survival of the mice over a period of several days.

Quantitative Data from Early Studies

The following tables summarize the quantitative data from some of the seminal early studies on Prontosil.

Table 1: Domagk's Initial Mouse Protection Test (1932) [7]

| Treatment Group | Number of Mice | Treatment | Outcome |

| 1 | 12 | Single dose of Prontosil post-infection | All survived |

| 2 (Control) | 14 | No treatment | All died within 4 days |

Table 2: Colebrook and Kenny's Mouse Protection Test with Prontosil (1936) [9]

| Treatment Group | Number of Mice | Treatment Protocol | Survival Rate |

| 1 | Multiple groups | 7.5 mg Prontosil 1.5h post-infection, with subsequent daily doses for 6 days | 64% |

| 2 (Control) | Multiple groups | No treatment | Not explicitly stated, but significantly lower than the treated group |

Table 3: Colebrook and Kenny's Clinical Trial of Prontosil in Puerperal Fever (1936) [10]

| Patient Group | Number of Cases | Treatment | Fatality Rate |

| Treated | 38 | Prontosil | 8% |

| Historical Control (Pre-Prontosil) | 38 | Standard care of the time | 26.3% |

| Historical Control (Pre-Prontosil) | 38 | Standard care of the time | 23.7% |

Conclusion

The discovery of this compound and Prontosil was a landmark achievement in the history of medicine. It not only provided the first effective treatment against systemic bacterial infections but also laid the groundwork for the development of the entire class of sulfonamide drugs. The meticulous experimental work of Domagk and the insightful discovery of the prodrug mechanism by the team at the Pasteur Institute exemplify the synergy of chemistry and biology in drug discovery. This technical guide serves as a testament to their pioneering work and a resource for future generations of scientists in the ongoing battle against infectious diseases.

References

- 1. Buy Prontosil (EVT-436199) | 103-12-8 [evitachem.com]

- 2. Prontosil - Wikipedia [en.wikipedia.org]

- 3. biobasedpress.eu [biobasedpress.eu]

- 4. Ein Beitrag zur Chemotherapie der bakteriellen Infektionen (S. 250 - 253, 1 Tab., 3 Abb.) und Klee, Ph.: & H. Römer: Prontosil bei Streptokokkenerkrankungen (S. 253 - 255). IN: Dtsch.med.Wschr.,1935, 61, Br. by Domagk, Gerhard.: 0. | Antiquariat Michael Eschmann [abebooks.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. studycorgi.com [studycorgi.com]

- 7. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]

- 10. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Enigma of Azosulfamide: A Technical Guide to a Prodrug's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, historically known by its trade name Prontosil, holds a pivotal place in the history of medicine as the first commercially available synthetic antibacterial agent. Its discovery in the 1930s ushered in the era of chemotherapy and laid the groundwork for the development of the sulfonamide class of drugs. This technical guide provides an in-depth exploration of the core antibacterial mechanism of this compound, focusing on its unique nature as a prodrug. The guide will detail the metabolic activation required to elicit its therapeutic effect and the subsequent molecular interactions that lead to the inhibition of bacterial growth. Experimental protocols for elucidating this mechanism are also provided, along with quantitative data for its active metabolite and visualizations of the key pathways.

Core Mechanism: The Prodrug Concept

A perplexing observation that defined the early research on this compound was its potent antibacterial activity in vivo (in living organisms) contrasted with its complete lack of activity in vitro (in a laboratory setting)[1]. This disparity led to the groundbreaking discovery that this compound is, in fact, a prodrug[1][2]. It is administered in an inactive form and requires metabolic conversion within the body to its active therapeutic agent.

The activation of this compound occurs primarily through the action of azoreductases, enzymes produced by bacteria in the gut microbiome[3][4]. These enzymes cleave the characteristic azo bond (-N=N-) of the this compound molecule, releasing the active metabolite, sulfanilamide [1][2][5]. It is sulfanilamide that exerts the antibacterial effect.

Molecular Mechanism of Action of Sulfanilamide

The antibacterial action of sulfanilamide, the active form of this compound, is a classic example of competitive inhibition. Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS)[1][6][7].

In the bacterial folic acid synthesis pathway, DHPS catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate. Folic acid is a crucial precursor for the synthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA[6][7].

Due to its structural similarity to PABA, sulfanilamide competes for the active site of DHPS. When sulfanilamide binds to the enzyme, it prevents PABA from binding, thereby inhibiting the synthesis of dihydropteroate and, consequently, folic acid[1][8]. This disruption of the folic acid pathway leads to the cessation of DNA and RNA synthesis, ultimately halting bacterial growth and replication. This mode of action is bacteriostatic, meaning it inhibits bacterial proliferation rather than directly killing the bacteria[6].

The selective toxicity of sulfanilamide arises from the fact that humans do not synthesize their own folic acid; they obtain it from their diet. Therefore, the inhibition of this pathway does not affect human cells[1].

Quantitative Data

As this compound (Prontosil) is inactive in vitro, direct quantitative measures of its antibacterial activity, such as Minimum Inhibitory Concentration (MIC) and enzyme inhibition constants (IC50, Ki) against DHPS, are not applicable. The clinically relevant data pertains to its active metabolite, sulfanilamide. The following tables summarize the antibacterial spectrum and typical MIC values for sulfanilamide against susceptible microorganisms. It is important to note that resistance to sulfonamides is now widespread.

Table 1: Antibacterial Spectrum of Sulfanilamide (Active Metabolite of this compound)

| Bacterial Group | General Susceptibility | Examples of Susceptible Organisms (Historically) |

| Gram-positive cocci | Broad activity | Streptococcus pyogenes, Staphylococcus aureus (many strains now resistant) |

| Gram-negative bacteria | Some activity | Not effective against Enterobacteriaceae |

Note: The antibacterial spectrum of sulfonamides has been significantly limited by the development of widespread resistance.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Sulfanilamide

| Organism | MIC Range (µg/mL) |

| Streptococcus pyogenes | 8 - 64 |

| Escherichia coli (susceptible strains) | 16 - >256 |

| Staphylococcus aureus (susceptible strains) | 16 - 128 |

Data is illustrative and can vary significantly based on the bacterial strain and testing methodology. Widespread resistance means many clinical isolates will have much higher MICs.

Experimental Protocols

To investigate the unique prodrug mechanism of this compound, a series of specific experimental protocols are required.

Protocol 1: Demonstration of In Vivo Efficacy and In Vitro Inactivity

Objective: To confirm the prodrug nature of this compound.

Methodology:

-

In Vivo Efficacy Model:

-

Induce a systemic infection in a suitable animal model (e.g., mice) with a susceptible bacterial strain (e.g., Streptococcus pyogenes).

-

Administer this compound orally to one group of infected animals and a vehicle control to another group.

-

Monitor survival rates and bacterial load in target organs (e.g., spleen, blood) over a set period.

-

Expected Outcome: The this compound-treated group will show a significantly higher survival rate and lower bacterial load compared to the control group.

-

-

In Vitro Susceptibility Testing:

-

Perform a standard broth microdilution or agar dilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against the same bacterial strain used in the in vivo model.

-

Expected Outcome: this compound will show no inhibition of bacterial growth, resulting in a very high or undetermined MIC value.

-

Protocol 2: In Vitro Metabolic Activation Assay

Objective: To demonstrate the conversion of this compound to sulfanilamide by bacterial enzymes.

Methodology:

-

Prepare an anaerobic culture of a representative gut bacterium (e.g., Bacteroides fragilis).

-

Create a cell-free extract containing the bacterial azoreductases.

-

Incubate this compound with the cell-free extract under anaerobic conditions.

-

At various time points, take samples and analyze for the presence of this compound and sulfanilamide using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Controls: Include a reaction with heat-inactivated enzyme extract and a reaction without the enzyme extract.

-

Expected Outcome: The concentration of this compound will decrease over time with a corresponding increase in the concentration of sulfanilamide in the presence of the active enzyme extract. No conversion will be observed in the control reactions.

Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay with Sulfanilamide

Objective: To determine the inhibitory activity of sulfanilamide on the DHPS enzyme.

Methodology:

-

Purify the DHPS enzyme from a susceptible bacterial strain (e.g., E. coli or S. aureus).

-

Perform an enzymatic assay to measure DHPS activity. A common method is a coupled spectrophotometric assay where the production of dihydropteroate is linked to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by the decrease in absorbance at 340 nm.

-

Set up reaction mixtures containing the DHPS enzyme, its substrates (PABA and dihydropteridine pyrophosphate), the coupling enzyme (DHFR), and NADPH.

-

Add varying concentrations of sulfanilamide to the reaction mixtures.

-

Measure the initial reaction rates and calculate the percentage of inhibition at each sulfanilamide concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the mode of inhibition (competitive), perform kinetic studies by measuring reaction rates at various substrate (PABA) and inhibitor (sulfanilamide) concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Expected Outcome: Sulfanilamide will inhibit DHPS activity in a concentration-dependent manner, and kinetic analysis will demonstrate competitive inhibition with respect to PABA.

Conclusion

This compound represents a landmark in the history of antimicrobial chemotherapy, not only for its therapeutic efficacy but also for the pioneering concept of prodrug activation it introduced. Its mechanism of action is a two-step process: in vivo metabolic cleavage of its azo bond by gut microbiota to release the active agent, sulfanilamide, followed by the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway. This intricate mechanism underscores the importance of considering host-drug-microbe interactions in drug development. While the clinical utility of this compound and other early sulfonamides has diminished due to widespread bacterial resistance, the fundamental principles of its action continue to inform the design of novel antimicrobial agents and prodrug strategies.

References

- 1. Prontosil|Sulfonamide Antibacterial for Research [benchchem.com]

- 2. Prontosil: Structure, Uses, Discovery & Importance in Biology [vedantu.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Differences Between Azosulfamide and Prontosil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Azosulfamide and Prontosil, two historically significant sulfonamide-based antibacterial agents. We delve into their distinct chemical structures, physicochemical properties, and the nuances of their mechanisms of action as prodrugs. This document outlines comprehensive experimental protocols for their synthesis, in vitro antibacterial susceptibility testing, and in vivo efficacy evaluation in a murine infection model. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these pioneering antimicrobial compounds.

Introduction

The discovery of sulfonamides marked a watershed moment in medicine, heralding the dawn of the antibiotic era. Prontosil, the first commercially successful antibacterial agent, demonstrated the revolutionary potential of synthetic compounds to combat systemic bacterial infections.[1][2] Its development spurred the synthesis of numerous derivatives, including this compound, also known as Disodium Neoprontosil.[3] While both compounds share a common heritage as azo dyes and function as prodrugs, they possess distinct chemical and physical properties that influence their biological activity and potential applications. This guide aims to provide a comprehensive technical overview of the key differences between this compound and Prontosil, offering valuable insights for researchers in antimicrobial drug discovery and development.

Chemical and Physical Properties

This compound and Prontosil, while both belonging to the azo-sulfonamide class of compounds, exhibit significant differences in their molecular structure, which in turn affects their physicochemical properties. Prontosil is a simpler molecule, whereas this compound is a more complex, polysulfonated naphthalene derivative. These structural distinctions have a direct impact on properties such as molecular weight, solubility, and polarity.

| Property | This compound (Disodium Neoprontosil) | Prontosil |

| IUPAC Name | sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate[3] | 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide[1] |

| CAS Number | 133-60-8[3] | 103-12-8[1] |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₁₀S₃[3] | C₁₂H₁₃N₅O₂S[1] |

| Molecular Weight | 588.48 g/mol [3] | 291.33 g/mol [1] |

| Appearance | Dark red crystalline powder[4] | Reddish-orange crystalline solid[5] |

| Solubility | Soluble in water[4] | Practically insoluble in organic solvents[4] |

Mechanism of Action: A Tale of Two Prodrugs

Both this compound and Prontosil are classified as prodrugs, meaning they are inactive in their administered form and require metabolic activation in vivo to exert their antibacterial effect.[2][3] The core of their antimicrobial activity lies in the metabolic cleavage of the azo bond (-N=N-).

This reductive cleavage, primarily carried out by azoreductases present in the liver and gut microbiota, releases the active therapeutic agent: sulfanilamide .[2]

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), sulfanilamide blocks the folic acid synthesis pathway.[2] This disruption of folate metabolism ultimately inhibits bacterial growth and replication, as folic acid is crucial for the synthesis of nucleotides and certain amino acids. A key advantage of this mechanism is its selectivity for bacteria, as humans obtain folic acid from their diet and lack the DHPS enzyme.

Antibacterial Spectrum

Experimental Protocols

Synthesis

5.1.1. Synthesis of Prontosil

The synthesis of Prontosil is a well-established two-step process involving diazotization followed by an azo coupling reaction.

-

Step 1: Diazotization of Sulfanilamide. Sulfanilamide is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt of sulfanilamide. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

-

Step 2: Azo Coupling. The freshly prepared diazonium salt solution is then slowly added to a cooled solution of m-phenylenediamine. The azo coupling reaction proceeds to yield Prontosil as a reddish-orange precipitate. The product can then be purified by recrystallization.

5.1.2. Synthesis of this compound (Disodium Neoprontosil)

A specific, detailed laboratory synthesis protocol for this compound was not found in the reviewed literature. However, based on its chemical structure, sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate, a plausible synthetic route would involve:

-

Step 1: Diazotization of Sulfanilamide. This step is identical to the synthesis of Prontosil, where sulfanilamide is converted to its diazonium salt.

-

Step 2: Azo Coupling with a Naphthalene Derivative. The diazonium salt of sulfanilamide would then be coupled with 6-acetamido-4-hydroxy-naphthalene-2,7-disulfonic acid (a derivative of H-acid). This coupling reaction would form the azo linkage and result in the final this compound molecule. The use of the disodium salt of the naphthalene derivative would lead to the formation of the disodium salt of this compound.

In Vitro Antibacterial Susceptibility Testing

The antibacterial efficacy of this compound and Prontosil can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay [1][7]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Streptococcus pyogenes) is grown on an appropriate agar medium. A few colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Drug Dilutions: A series of two-fold serial dilutions of this compound and Prontosil are prepared in sterile 96-well microtiter plates using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no drug) and a sterility control (no bacteria), are also included. The plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

In Vivo Efficacy Evaluation

A murine model of skin infection is a suitable in vivo system to compare the therapeutic efficacy of this compound and Prontosil.

Protocol: Murine Superficial Skin Infection Model [8]

-

Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

-

Skin Preparation: An area on the back of each mouse is shaved, and the stratum corneum is disrupted by tape-stripping to allow for bacterial colonization.

-

Infection: A suspension of a pathogenic strain of Staphylococcus aureus or Streptococcus pyogenes is applied topically to the disrupted skin area.

-

Treatment: After a set period to allow for the establishment of infection (e.g., 4 hours), the infected area is treated topically with a formulation containing either this compound, Prontosil, or a vehicle control. Treatment can be applied one or more times daily for a specified duration (e.g., 3-5 days).

-

Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and the infected skin tissue is excised. The tissue is homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue. A significant reduction in the CFU count in the treated groups compared to the vehicle control group indicates in vivo efficacy.

Conclusion

This compound and Prontosil, while both foundational molecules in the history of antimicrobial chemotherapy, are chemically distinct entities. Prontosil is the archetypal sulfonamide prodrug, a simpler molecule that paved the way for a new class of therapeutics. This compound, or Disodium Neoprontosil, represents a more complex, polysulfonated derivative, likely developed to improve properties such as water solubility. Their shared mechanism of action, reliant on the in vivo liberation of sulfanilamide, dictates a similar antibacterial spectrum. The experimental protocols detailed herein provide a framework for the direct, comparative evaluation of these and other novel sulfonamide-based drug candidates. A thorough understanding of the structure-activity relationships and metabolic activation of these pioneering compounds continues to be relevant for the rational design of new anti-infective agents.

References

- 1. benchchem.com [benchchem.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate | C18H13N3O8S2-2 | CID 4565177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

Azosulfamide: An In-depth Technical Guide on its Role as a Sulfonamide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Azosulfamide and its role as a sulfonamide antibiotic. This compound, an azo derivative of sulfanilamide, represents an early class of synthetic antimicrobial agents. This document details its mechanism of action, antimicrobial spectrum, and the methodologies used to evaluate its efficacy. Due to the limited availability of specific quantitative data for this compound, representative data from its closely related parent compound, Prontosil, and other sulfonamides are presented to illustrate its expected antimicrobial activity. This guide also includes detailed experimental protocols for antimicrobial susceptibility testing and a visual representation of the sulfonamide mechanism of action to support further research and development in this area.

Introduction

This compound is an azo compound that possesses antibacterial effects analogous to sulfanilamide. Historically, the development of sulfonamides marked a pivotal moment in medicine, representing the first class of broadly effective systemic antibacterial agents. This compound is a derivative of this class, characterized by an azo linkage. A notable precursor with a similar structure is Prontosil, the first commercially available antibiotic, which was discovered to be a prodrug metabolized in vivo to the active compound, sulfanilamide.[1] Like other sulfonamides, this compound's therapeutic action is based on its ability to interfere with the metabolic pathways of bacteria.

Mechanism of Action

The antibacterial activity of this compound, like all sulfonamides, is based on its structural similarity to para-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of folic acid in bacteria. Folic acid, in turn, is a vital coenzyme for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are the building blocks of DNA and proteins.

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of this enzyme. Due to their structural resemblance to PABA, they bind to the active site of DHPS, thereby preventing the normal substrate (PABA) from binding. This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (the active form of folic acid). The disruption of this pathway leads to a depletion of essential metabolites, which inhibits bacterial growth and replication, resulting in a bacteriostatic effect.

It is important to note that this mechanism of action is selective for bacteria, as humans and other mammals do not synthesize their own folic acid and instead obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Quantitative Data on Antimicrobial Activity

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives

| Bacterial Strain | Sulfonamide Derivative | MIC (µg/mL) | Reference |

| Staphylococcus aureus | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | 32 - 512 | [2][3][4] |

| Staphylococcus aureus | N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | 64 - 512 | [2][3][4] |

| Escherichia coli | Sulfamethoxazole | ≥512 | [5] |

| Bacillus subtilis | bis(azolyl)sulfonamidoacetamides | Low (comparable to chloramphenicol) | [6] |

Table 2: Representative Zone of Inhibition of Sulfonamide Derivatives

| Bacterial Strain | Sulfonamide Derivative | Disk Concentration (µg) | Zone of Inhibition (mm) | Reference | | :--- | :--- | :--- | :--- | | Staphylococcus aureus | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | 500 | ~15-22 |[7] | | Staphylococcus aureus | Azo-azomethine compounds | Not Specified | Moderate to Good |[8] | | Escherichia coli | Azo-Sulfa-Based Disperse Dyes | Not Specified | Moderate |[9] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of sulfonamides like this compound.

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound working solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Add 10 µL of the final diluted inoculum to each well, including a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method

This protocol is a widely used method for qualitative antimicrobial susceptibility testing.

Objective: To determine the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates (150 mm diameter)

-

Bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Preparation of this compound Disks: Aseptically apply a defined amount of this compound solution to sterile filter paper disks and allow them to dry.

-

Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is indicative of the bacterium's susceptibility to the compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, functions through the well-established mechanism of competitive inhibition of dihydropteroate synthase, leading to the disruption of bacterial folic acid synthesis. While specific quantitative efficacy data for this compound is scarce, the provided representative data for related compounds and detailed experimental protocols offer a solid foundation for its further investigation. The methodologies outlined in this guide provide a framework for researchers to systematically evaluate the antimicrobial potential of this compound and other novel sulfonamide derivatives. Continued research in this area is valuable for understanding the evolution of antibiotic resistance and for the potential development of new therapeutic agents.

References

- 1. Prontosil|Sulfonamide Antibacterial for Research [benchchem.com]

- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determining the prevalence and genetic diversity of plasmid-mediated sulfonamide resistance in Escherichia coli from commercial broiler samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Vitro Preliminary Assessment of Azosulfamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide, also known as soluble prontosil, is a historically significant azo-sulfonamide compound noted for its antibacterial properties.[1][2][3] As one of the earliest synthetic antibacterial agents, its study paved the way for the development of the broader class of sulfa drugs.[4] This document provides a technical guide to the preliminary in-vitro evaluation of this compound, based on the well-established methodologies used for sulfonamides. Due to the historical nature of this compound, this guide presents representative data and protocols from studies on other sulfonamides to illustrate the core principles of its in-vitro assessment.

The primary mechanism of action for sulfonamides, including this compound, is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5][6][7][8] This pathway is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[6][9] Mammalian cells are unaffected as they do not synthesize their own folic acid, instead acquiring it from their diet, which explains the selective toxicity of these drugs towards bacteria.[6][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for antibacterial activity and cytotoxicity, as is standard for the preliminary in-vitro assessment of antibacterial compounds. These values are illustrative and represent typical findings for the sulfonamide class.

Table 1: Antibacterial Activity of Representative Sulfonamides (Minimum Inhibitory Concentration, MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13]

| Compound | Staphylococcus aureus (Gram-positive) (μg/mL) | Escherichia coli (Gram-negative) (μg/mL) | Pseudomonas aeruginosa (Gram-negative) (μg/mL) |

| Sulfamethoxazole | 16 - >1000 | 8 - 512 | >1000 |

| Sulfadiazine | 64 - 128 | 31.25 | 1 - 64 |

| Sulfacetamide | 6.25 - 50 | Not widely reported | Not widely reported |

| Note: Data compiled from multiple studies and may vary based on specific strains and experimental conditions.[9][14] |

Table 2: Illustrative Cytotoxicity of Novel Sulfonamide Derivatives (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a cell population in vitro. This is a measure of the drug's potential toxicity to mammalian cells. The data below is from studies on novel sulfonamide derivatives against human cancer cell lines.[15]

| Cell Line | Compound A IC₅₀ (μM) | Compound B IC₅₀ (μM) |

| MDA-MB-468 (Breast Cancer) | < 30 | < 30 |

| MCF-7 (Breast Cancer) | < 128 | < 100 |

| HeLa (Cervical Cancer) | < 360 | 145 - 360 |

| Note: This data is illustrative of how cytotoxicity for sulfonamide-based compounds is presented and is not specific to this compound.[15] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The Broth Microdilution Method is a standard procedure for determining the MIC of an antimicrobial agent.[9][11][13]

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a target bacterium.

Materials:

-

Test sulfonamide compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[13]

-

Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)[13]

-

Positive control (broth with bacteria, no drug)

-

Negative control (broth only)

-

Incubator (37°C)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test sulfonamide in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in MHB across the wells of a 96-well plate to achieve a range of final concentrations.[16]

-

Inoculation: a. Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. b. Add a standardized volume of the bacterial suspension to each well containing the antimicrobial dilutions, as well as the positive control well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[13]

-

Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.[17]

-

Data Interpretation: a. Following incubation, visually inspect the wells for turbidity (an indication of bacterial growth). b. The MIC is recorded as the lowest concentration of the sulfonamide at which there is no visible growth.[9][12]

Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.

Objective: To determine the concentration at which a sulfonamide exhibits a 50% inhibitory effect (IC₅₀) on the viability of a mammalian cell line.

Materials:

-

Test sulfonamide compound

-

Mammalian cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: a. Prepare serial dilutions of the test sulfonamide in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include untreated cells as a control.

-

Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

-

MTT Addition and Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate. b. Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in-vitro study of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound (Search FastHealth.com) this compound [fasthealth.com]

- 3. merriam-webster.com [merriam-webster.com]

- 4. hekint.org [hekint.org]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 9. benchchem.com [benchchem.com]

- 10. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]

Spectroscopic Analysis of Azosulfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of Azosulfamide and related sulfonamide-containing azo compounds. Due to the limited availability of specific data for a discrete compound named "this compound," this paper synthesizes information from analogous structures to present a predictive spectroscopic profile. It details the principles and expected outcomes for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Standardized experimental protocols are provided, and quantitative data is summarized for comparative purposes. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of this class of molecules.

Introduction

Azosulfamides, which incorporate both the sulfonamide functional group and an azo linkage, are of interest in medicinal chemistry and drug development. The combination of these two pharmacophores can lead to novel therapeutic properties. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of these compounds. This guide outlines the key spectroscopic methods employed for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound. The azo group (-N=N-) acts as a chromophore, and its conjugation with aromatic rings gives rise to characteristic absorption bands in the UV-visible region.

Expected Spectral Characteristics

Azo compounds typically exhibit two main absorption bands:

-

A high-intensity π → π* transition: Usually observed in the UV region.

-

A lower-intensity n → π* transition: Typically appears at longer wavelengths in the visible region, responsible for the color of the compound.

The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent polarity.

Quantitative Data

| Transition | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) | Notes |

| π → π | 220-300 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) | Influenced by aromatic system conjugation. |

| n → π | 350-550 nm | Low to Medium (100 - 1,000 L mol⁻¹ cm⁻¹) | Responsible for the visible color.[1] |

Experimental Protocol: UV-Vis Analysis

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is required.[2]

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water).

-

Perform serial dilutions to obtain a concentration that yields an absorbance within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Record the spectrum over a wavelength range of 200-800 nm.

-

Use a matched quartz cuvette containing the solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax) for each transition.

-

-

Analysis:

-

Determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the sulfonamide (SO₂NH), azo (-N=N-), and aromatic rings.

Expected Spectral Characteristics

The IR spectrum of an this compound would be expected to show characteristic absorption bands for its constituent functional groups.

Quantitative Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | 3400 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| N=N (Azo) | Stretching | 1458 - 1411 | Weak to Medium[3] |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 | Strong[4] |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1140 | Strong[4] |

| S-N (Sulfonamide) | Stretching | 930 - 910 | Medium[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Expected Spectral Characteristics

The NMR spectra of this compound will show distinct signals for the aromatic protons and carbons, as well as for the amine proton of the sulfonamide group. The chemical shifts will be influenced by the electronic effects of the azo and sulfonamide groups. The formation of an azo linkage can cause a downfield shift of the aromatic proton signals.[5]

Quantitative Data

¹H NMR:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| SO₂NH | 8.0 - 11.0 | Singlet (broad) | 1H |

| Aromatic H | 6.5 - 8.5 | Doublet, Triplet, Multiplet | Varies |

¹³C NMR:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 160 |

| C -S (Aromatic) | 130 - 150 |

| C -N (Aromatic) | 140 - 160 |

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

-

Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Assign the signals to the respective protons and carbons based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if available.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information. Electrospray ionization (ESI) is a common technique for sulfonamides.[6]

Expected Fragmentation Pathways

A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[7] This can lead to the formation of a characteristic [M+H-64]⁺ ion in the positive ion mode.[7] Other fragmentations may involve the cleavage of the S-N bond or fragmentation of the aromatic rings.

Quantitative Data

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | Molecular Weight + 1 |

| [M+Na]⁺ | Sodiated adduct | Molecular Weight + 23 |

| [M+H-SO₂]⁺ | Loss of sulfur dioxide | [M+H]⁺ - 64 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to a suitable ionization source (e.g., ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the low µg/mL range) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

-

Analysis:

-

Determine the accurate mass of the molecular ion and calculate the elemental composition.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Many sulfonamide-based drugs act as inhibitors of specific enzymes or signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound inhibits a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to provide a comprehensive structural characterization. UV-Vis spectroscopy confirms the presence of the conjugated azo system, while IR spectroscopy identifies the key sulfonamide and aromatic functional groups. NMR spectroscopy provides detailed information on the atomic connectivity and chemical environment, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. jppres.com [jppres.com]

- 3. scienceworldjournal.org [scienceworldjournal.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Azosulfamide in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azosulfamide (also known as Neoprontosil or Prontosil Soluble). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative descriptions from various sources and provides a detailed experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds like this compound, solubility can be significantly influenced by the pH of the aqueous medium.

This compound: A Profile

This compound is a sulfonamide antibacterial agent. It is the disodium salt of 4-hydroxy-3-((4-sulfamoylphenyl)azo)-6-acetamido-2,7-naphthalenedisulfonic acid. Its structure as a salt enhances its aqueous solubility compared to its free acid form.

Solubility Profile of this compound

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions and data from commercial suppliers provide valuable insights.

3.1. Aqueous Solubility

3.2. Organic Solvent Solubility

This compound is generally reported to be "practically insoluble" in most common organic solvents. This is expected given its highly polar and ionic nature.

One notable exception is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO, a polar aprotic solvent widely used in preclinical drug discovery for solubilizing compounds for in vitro assays.

Table 1: Summary of this compound Solubility

| Solvent Class | Solvent | Solubility (Qualitative) | Solubility (Quantitative) |

| Aqueous | Water, Aqueous Buffers | Soluble, Readily Soluble[1] | Data not available |

| Organic | Dimethyl Sulfoxide (DMSO) | Soluble | Capable of forming solutions of at least 50 mM¹ |

| Most other organic solvents | Practically Insoluble | Data not available |

¹ Based on data from commercial suppliers for the preparation of stock solutions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method.

4.2. Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, DMSO, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

4.3. Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, buffered solutions (e.g., phosphate-buffered saline, pH 7.4) are recommended to control for pH effects.

-

Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Addition of Solvent: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a calibration curve of this compound in the same solvent at known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of the original supernatant.

-

HPLC: Develop and validate an HPLC method for the quantification of this compound. Inject a known volume of the diluted, filtered supernatant and determine the concentration based on a standard curve.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available scientific literature, qualitative evidence strongly indicates high solubility in aqueous solutions and DMSO, with poor solubility in other organic solvents. For researchers requiring precise solubility data for specific applications, the provided experimental protocol for the shake-flask method offers a robust and reliable approach for its determination. The generation of such data would be a valuable contribution to the scientific community, aiding in the further development and understanding of this and related compounds.

References

In-Depth Technical Guide to the Safety and Handling of Azosulfamide Powder

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from the manufacturer and follow all applicable safety regulations in your institution and jurisdiction.

Chemical and Physical Properties

| Property | Data |

| Appearance | Dark red powder |

| Odor | Odorless |

| Taste | Tasteless |

| Solubility | Soluble in water |

Hazard Identification and Toxicological Data

Detailed toxicological data for Azosulfamide powder is limited. The following table summarizes general toxicological information for a related, but not identical, chemical product, which may serve as a preliminary reference. Extreme caution should be exercised, and it should not be assumed that this compound shares these exact characteristics.

| Toxicity Data | Value | Species |

| Acute Oral LD50 | > 5000 mg/kg[1] | Rat[1] |

| Acute Dermal LD50 | > 2000 mg/kg[2] | Rabbit[2] |

| Acute Inhalation LC50 | Data not available | - |

| Aquatic Toxicity | Data not available | - |

Hazard Statements (General for Azo Dyes and Sulfonamides):

-

May be combustible.

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

Azo dyes can be explosive when suspended in air at specific concentrations.

NFPA 704 Diamond (General for related compounds, not specific to this compound):

-

Health (Blue): 1 (Slightly hazardous)

-

Flammability (Red): 1 (Must be preheated before ignition can occur)

-

Instability (Yellow): 0 (Normally stable)

-

Special (White): None

First-Aid Measures

In the event of exposure to this compound powder, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Gently brush off any excess powder. Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the integrity of this compound powder.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid creating dust. Use non-sparking tools.

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.0.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound powder.

| PPE Category | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear a lab coat, and consider double-gloving with nitrile gloves. Ensure gloves are compatible with the substance. |

| Respiratory Protection | For routine handling of small quantities in a well-ventilated fume hood, respiratory protection may not be required. For larger quantities, or in situations where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a chemical cartridge respirator is recommended. |

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Small Spill:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Gently dampen the spilled powder with a 5% ammonium hydroxide solution to prevent it from becoming airborne.

-

Carefully scoop the dampened material into a suitable, labeled container for disposal.

-

Clean the spill area with a wet cloth or paper towels, and place all cleanup materials in the disposal container.

Large Spill:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or Halon extinguisher.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce hazardous gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).

-

Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following are representative experimental protocols for assessing the key biological activities of sulfonamide compounds. These should be adapted and validated for specific research involving this compound.

Protocol for Determining Antibacterial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Streak the test bacterium (e.g., Staphylococcus aureus ATCC 29213) on a suitable agar plate and incubate at 37°C for 18-24 hours.[3]

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.[4]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

-

Protocol for Assessing Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Objective: To evaluate the ability of this compound to prevent tonic hindlimb extension in an animal model of generalized tonic-clonic seizures.[5]

Methodology:

-

Animal Model:

-

Use adult male Swiss albino mice (25-30g).

-

House the animals under standard laboratory conditions with free access to food and water.

-

-

Drug Administration:

-

Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer the test compound orally or intraperitoneally at various doses to different groups of mice.

-

Administer the vehicle alone to the control group.

-

-

Seizure Induction:

-

At the time of expected peak drug effect (e.g., 60 minutes post-administration), induce seizures using a corneal electrode to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation and Endpoint:

-

Observe each mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered a protective effect.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the median effective dose (ED50), the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

-

Visualizations

Signaling Pathway

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Experimental Workflow

Caption: Workflow for the safe cleanup of an this compound powder spill.

References

- 1. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

Azosulfamide: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azosulfamide is a sulfonamide antibacterial agent characterized by an azo linkage. Historically significant in the development of antimicrobial therapies, it belongs to the class of sulfa drugs that inhibit bacterial growth by interfering with folic acid synthesis. This technical guide provides a comprehensive overview of this compound's chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action and methods for its evaluation.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | sodium (E)-6-acetamido-4-hydroxy-3-((4-sulfamoylphenyl)diazenyl)naphthalene-2,7-disulfonate[1] |

| CAS Number | 133-60-8[2] |

| Molecular Formula | C₁₈H₁₄N₄Na₂O₁₀S₃[1][3] |

| Molecular Weight | 588.48 g/mol [1] |

| Synonyms | This compound, NSC 402615, Streptozon II, Streptozon S, Disodium Neoprontosil, Drometil, AZOSULPHAMIDE, Leuconeoprontosil, Prontosil soluble[1] |

Physicochemical Properties

| Property | Description |

| Appearance | Dark red, odorless, and tasteless powder[4] |

| Solubility | Soluble in water, resulting in an intense red color.[4] Also soluble in DMSO.[1] Practically insoluble in organic solvents.[4] |

| LogP | 6.07570[3] |

Synthesis and Characterization

Synthesis